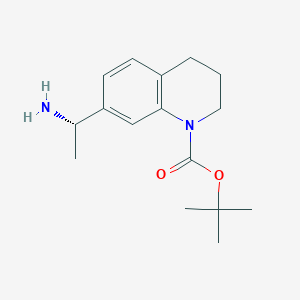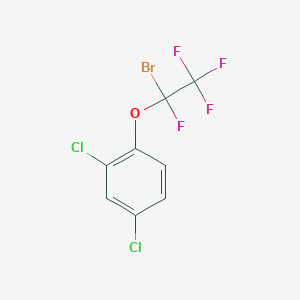
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-2,4-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-2,4-dichlorobenzene is a halogenated aromatic compound It is characterized by the presence of bromine, fluorine, and chlorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-2,4-dichlorobenzene typically involves the reaction of 2,4-dichlorophenol with 1-bromo-1,2,2,2-tetrafluoroethane in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{2,4-dichlorophenol} + \text{1-bromo-1,2,2,2-tetrafluoroethane} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-2,4-dichlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a quinone derivative.
Scientific Research Applications
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-2,4-dichlorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Incorporated into polymers and coatings to enhance their properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Environmental Chemistry: Studied for its behavior and fate in the environment.
Mechanism of Action
The mechanism of action of 1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-2,4-dichlorobenzene involves its interaction with molecular targets through its halogen atoms. The bromine and fluorine atoms can participate in halogen bonding, while the aromatic ring can engage in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-1,2,2-trifluoroethane: Similar in structure but lacks the aromatic ring and additional chlorine atoms.
1-Bromo-1,2-dichloroethene: Contains bromine and chlorine atoms but differs in the arrangement and presence of the aromatic ring.
{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene: Contains a similar bromo-tetrafluoroethyl group but with a different substituent on the benzene ring.
Uniqueness
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-2,4-dichlorobenzene is unique due to the combination of its halogenated ethoxy group and dichlorobenzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C8H3BrCl2F4O |
|---|---|
Molecular Weight |
341.91 g/mol |
IUPAC Name |
1-(1-bromo-1,2,2,2-tetrafluoroethoxy)-2,4-dichlorobenzene |
InChI |
InChI=1S/C8H3BrCl2F4O/c9-7(12,8(13,14)15)16-6-2-1-4(10)3-5(6)11/h1-3H |
InChI Key |
HQZCEUDOKUMVEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(C(F)(F)F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


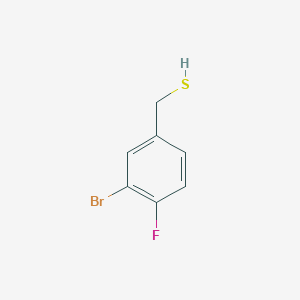
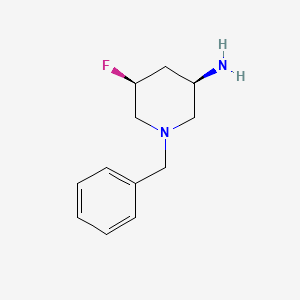
![4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-9-carbaldehyde](/img/structure/B13334802.png)
![4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13334807.png)
![3-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13334811.png)
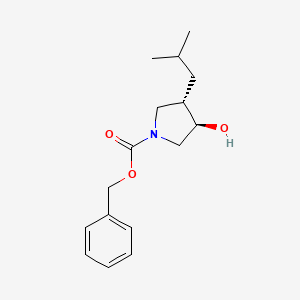

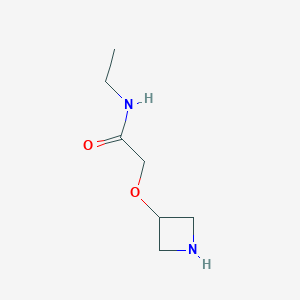
![1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13334852.png)
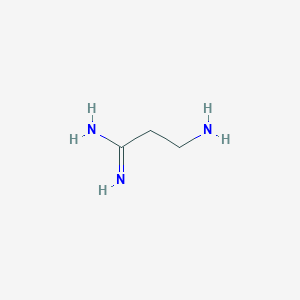
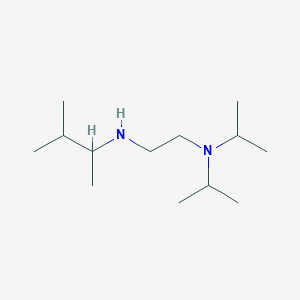
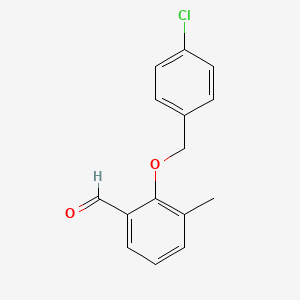
![Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13334867.png)
